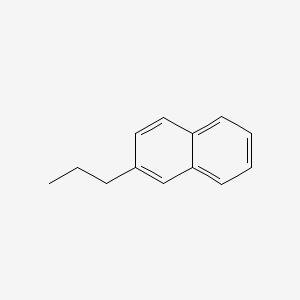

2-Propylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h3-4,6-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBNOHAXLHRIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334132 | |

| Record name | 2-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2027-19-2 | |

| Record name | 2-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propylnaphthalene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2-propylnaphthalene. The methodologies detailed herein are grounded in established chemical principles and supported by spectral data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted polycyclic aromatic hydrocarbon with a naphthalene core and a propyl group at the C2 position. Alkyl-substituted naphthalenes are of significant interest in medicinal chemistry as scaffolds for the development of novel therapeutic agents and as intermediates in the synthesis of complex organic molecules. A precise understanding of their synthesis and unequivocal structural confirmation are paramount for their application in drug discovery and materials science.

This document outlines a robust and well-established synthetic route to this compound, commencing with the Friedel-Crafts acylation of naphthalene, followed by a reduction of the resulting ketone. Two classical reduction methodologies, the Clemmensen and Wolff-Kishner reductions, are presented and contrasted. Furthermore, a detailed guide to the structural characterization of the final product using modern spectroscopic techniques is provided.

Synthetic Pathways to this compound

The most common and reliable approach to synthesizing this compound involves a two-step process:

-

Friedel-Crafts Acylation: Introduction of a propionyl group onto the naphthalene ring.

-

Reduction: Conversion of the resulting ketone to a propyl group.

This two-step sequence is often preferred over direct Friedel-Crafts alkylation with a propyl halide, as the latter is prone to carbocation rearrangements and polyalkylation, leading to a mixture of products that are difficult to separate. The acylation-reduction route offers superior control and yields a single, desired isomer.[1]

Step 1: Friedel-Crafts Acylation of Naphthalene

The Friedel-Crafts acylation of naphthalene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields 2-propionylnaphthalene.[2]

Mechanism and Regioselectivity:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the propionyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich naphthalene ring. The regioselectivity of this reaction is highly dependent on the reaction conditions.

-

Kinetic Control: At lower temperatures and in non-polar solvents like carbon disulfide or 1,2-dichloroethane, the reaction favors the formation of the α-isomer (1-propionylnaphthalene) due to the higher stability of the corresponding carbocation intermediate.

-

Thermodynamic Control: At higher temperatures and in more polar solvents like nitrobenzene, the reaction favors the formation of the more sterically stable β-isomer (2-propionylnaphthalene). The α-isomer can rearrange to the β-isomer under these conditions.

For the synthesis of this compound, conditions favoring the β-isomer are desired.

Experimental Protocol: Synthesis of 2-Propionylnaphthalene (Thermodynamic Control)

-

Materials:

-

Naphthalene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (concentrated)

-

Ice

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in nitrobenzene and cool the mixture in an ice bath.

-

Slowly add propionyl chloride to the stirred suspension.

-

To this mixture, add a solution of naphthalene in nitrobenzene dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours to favor the formation of the 2-isomer.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude 2-propionylnaphthalene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction of 2-Propionylnaphthalene

The carbonyl group of 2-propionylnaphthalene can be reduced to a methylene group to yield this compound. Two primary methods are employed for this transformation, each with its own advantages and disadvantages based on the substrate's sensitivity to acidic or basic conditions.

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[3][4] This method is particularly effective for aryl-alkyl ketones that are stable in strong acid.[4]

Mechanism:

The precise mechanism of the Clemmensen reduction is not fully understood but is believed to involve a series of single-electron transfers from the surface of the zinc to the protonated carbonyl group, leading to the formation of organozinc intermediates.[5]

Experimental Protocol: Clemmensen Reduction of 2-Propionylnaphthalene

-

Materials:

-

2-Propionylnaphthalene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene (co-solvent)

-

Sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.

-

In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 2-propionylnaphthalene.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

-

The Wolff-Kishner reduction is an alternative method for the deoxygenation of aldehydes and ketones, carried out under strongly basic conditions.[6][7] It is suitable for substrates that are sensitive to strong acids. The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[7]

Mechanism:

The reaction begins with the formation of a hydrazone from the ketone and hydrazine. The strong base then deprotonates the hydrazone, which, upon heating, decomposes with the evolution of nitrogen gas to form a carbanion. This carbanion is then protonated by the solvent to yield the alkane.[8]

Experimental Protocol: Wolff-Kishner Reduction of 2-Propionylnaphthalene

-

Materials:

-

2-Propionylnaphthalene

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol (solvent)

-

Hydrochloric acid (dilute)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

-

-

Procedure (Huang-Minlon Modification): [9]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-propionylnaphthalene in diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide pellets.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture rises to approximately 200 °C.

-

Reattach the condenser and continue to reflux at this temperature for an additional 3-4 hours, during which nitrogen gas will evolve.

-

Cool the reaction mixture, add water, and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Purification of this compound

The final product, this compound, can be purified by vacuum distillation. For higher purity, column chromatography on silica gel using a non-polar eluent such as hexane is effective. Recrystallization from a suitable solvent at low temperatures can also be employed for further purification if the product is a solid at room temperature or has a sufficiently high melting point.[10]

Characterization of this compound

Unequivocal characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, the expected signals include those for the aromatic protons on the naphthalene ring and the aliphatic protons of the propyl group (triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the naphthalene ring).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound will show distinct signals for the carbons of the naphthalene ring and the three carbons of the propyl side chain.[11]

| ¹H NMR Data (Simulated) | ¹³C NMR Data (Simulated) |

| Chemical Shift (ppm) | Assignment |

| 7.80-7.85 (m, 3H) | Aromatic H |

| 7.65 (s, 1H) | Aromatic H |

| 7.40-7.50 (m, 2H) | Aromatic H |

| 7.30-7.35 (dd, 1H) | Aromatic H |

| 2.75 (t, 2H) | -CH₂-Ar |

| 1.70 (sext, 2H) | -CH₂-CH₃ |

| 1.00 (t, 3H) | -CH₃ |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₄), the molecular ion peak (M⁺) is expected at m/z 170.[11] The fragmentation pattern will likely show a prominent peak at m/z 141, corresponding to the loss of an ethyl group (-CH₂CH₃), which is a characteristic fragmentation for propyl-substituted aromatic compounds, leading to a stable benzylic carbocation.

Infrared (IR) Spectroscopy:

The IR spectrum helps to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by:

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

C=C stretching vibrations in the aromatic ring in the region of 1600-1450 cm⁻¹.

-

C-H bending vibrations.

Chromatographic Analysis

Gas Chromatography (GC):

Gas chromatography is an excellent technique for assessing the purity of this compound and for separating it from any isomers or residual starting materials. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information. The retention time of this compound will be characteristic under specific GC conditions (column type, temperature program, carrier gas flow rate).[12]

Visualization of Synthetic and Characterization Workflow

The following diagrams illustrate the key workflows described in this guide.

Synthetic Workflow

Caption: Workflow for purification and characterization.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation followed by reduction is a reliable and well-controlled process. The choice between the Clemmensen and Wolff-Kishner reduction methods should be dictated by the substrate's stability in acidic versus basic media. Comprehensive characterization using a suite of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

-

Supporting Information for various organic syntheses. (n.d.). Retrieved from [Link]

-

Yao, T., Zhang, X., & Larock, R. C. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Journal of the American Chemical Society, 127(48), 17012–17023. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Li, Y., & Ma, X. (2005). Separation and purification of 2,6-diisoproylnaphthalene. ResearchGate. Retrieved from [Link]

-

S. N. College. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Wang, L., Li, P., & Zhang, H. (2009). Synthesis of 2-Isopropyl Naphthalene Catalyzed by Et3NHCl-AlCl3 Ionic Liquids. ResearchGate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). Purification of β-naphthol.

-

NIST. (n.d.). Naphthalene, 2-methyl-1-propyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

-

Juniper Publishers. (2018). The Clemmensen Reduction. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Bis(2-hydroxy-2-propyl)naphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-propyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Rice University.

-

NIST. (n.d.). Naphthalene, 2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-propyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Nikolova, P., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

LECO Corporation. (n.d.). Determination of Hydrocarbon Components in Petroleum Naphthas. Retrieved from [Link]

-

Klotz, K., et al. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Publisso. Retrieved from [Link]

-

Lu, Y., et al. (2009). Estimation of selected physicochemical properties for methylated naphthalene compounds. Journal of Chromatography A. Retrieved from [Link]

-

Ahmad, I., et al. (2020). Alterations in structure of biomolecules using ATR-FTIR and histopathological variations in brain tissue of Channa punctatus exposed to 2Naphthalene sufonate. PLoS One. Retrieved from [Link]

-

Khan, I., et al. (2016). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. myttex.net [myttex.net]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C13H14 | CID 519754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Naphthalene, 2-propyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-propylnaphthalene (CAS No: 2027-19-2), a substituted aromatic hydrocarbon. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, physical and spectral characteristics, synthesis, purification, and safety considerations. The guide synthesizes technical data with practical insights to facilitate its application in research and development.

Introduction

Naphthalene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with numerous applications ranging from active pharmaceutical ingredients to organic electronic materials.[1][2] this compound, a less common isomer compared to its isopropyl counterpart, presents a unique lipophilic profile that can be exploited in the design of novel chemical entities. Understanding its core physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological evaluation. This guide aims to consolidate and elucidate these properties in a structured and application-oriented manner.

Chemical and Physical Properties

This compound, also known as 2-n-propylnaphthalene, is an aromatic hydrocarbon characterized by a naphthalene ring substituted with a linear propyl group at the C2 position.

Core Identification

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 2027-19-2 | [3] |

| Molecular Formula | C₁₃H₁₄ | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Canonical SMILES | CCCC1=CC2=CC=CC=C2C=C1 | [3] |

| InChIKey | LQBNOHAXLHRIQW-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physical state and solubility of this compound are critical parameters for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 274 - 275.3 °C at 760 mmHg | [3] |

| Melting Point | -2.99 °C | [5] |

| Density | 0.973 - 0.984 g/cm³ | [5] |

| Refractive Index | 1.5850 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [4] |

| Vapor Pressure | 0.00864 mmHg at 25 °C | |

| logP | 4.9 | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a two-step process involving Friedel-Crafts acylation of naphthalene followed by reduction of the resulting ketone. This method allows for regioselective introduction of the propyl group at the 2-position.

Synthetic Workflow

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound | C13H14 | CID 519754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Spectroscopic Signature of 2-Propylnaphthalene: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-propylnaphthalene (CAS No: 2027-19-2), a substituted aromatic hydrocarbon of significant interest in chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind experimental choices and the interpretation of the resulting spectra are elucidated to provide a practical and authoritative resource.

Introduction: Unveiling the Molecular Architecture

This compound, with the molecular formula C₁₃H₁₄ and a molecular weight of 170.25 g/mol , is a member of the polycyclic aromatic hydrocarbon (PAH) family.[1] Its structure, featuring a propyl group attached to the naphthalene core, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, characterization, and quality control in various applications. This guide delves into the core spectroscopic techniques used to elucidate the structure and purity of this compound, providing both the data and the scientific rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons in a molecule. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 3H | Ar-H |

| 7.50 - 7.40 | m | 2H | Ar-H |

| 7.35 - 7.25 | m | 2H | Ar-H |

| 2.72 | t, J = 7.6 Hz | 2H | -CH₂- (α-position) |

| 1.75 - 1.65 | m | 2H | -CH₂- (β-position) |

| 1.01 | t, J = 7.4 Hz | 3H | -CH₃ |

Interpretation:

The aromatic protons of the naphthalene ring system typically resonate in the downfield region of the spectrum (δ 7.0-8.0 ppm). The complex multiplet patterns arise from the coupling between adjacent protons on the two fused rings. The propyl group introduces distinct signals in the upfield, aliphatic region. The triplet at δ 2.72 ppm corresponds to the methylene protons directly attached to the naphthalene ring (α-position). This downfield shift is due to the deshielding effect of the aromatic ring. The multiplet at δ 1.70 ppm represents the methylene protons in the middle of the propyl chain (β-position). Finally, the triplet at δ 1.01 ppm is characteristic of the terminal methyl group. The observed splitting patterns (triplet, multiplet, triplet) are consistent with the n+1 rule and confirm the connectivity of the propyl chain.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 140.7 | Quaternary Ar-C |

| 133.6 | Quaternary Ar-C |

| 131.8 | Quaternary Ar-C |

| 128.2 | Ar-CH |

| 127.8 | Ar-CH |

| 127.5 | Ar-CH |

| 126.0 | Ar-CH |

| 125.8 | Ar-CH |

| 125.5 | Ar-CH |

| 125.2 | Ar-CH |

| 38.2 | -CH₂- (α-position) |

| 24.5 | -CH₂- (β-position) |

| 14.1 | -CH₃ |

Interpretation:

The ¹³C NMR spectrum of this compound displays a series of signals in the aromatic region (δ 120-145 ppm), corresponding to the ten carbon atoms of the naphthalene ring. The signals for the quaternary carbons appear at lower field strength compared to the protonated aromatic carbons. The propyl group carbons are observed in the aliphatic region (δ 10-40 ppm). The carbon directly attached to the aromatic ring (α-position) is the most deshielded of the propyl chain carbons, appearing at δ 38.2 ppm. The β-methylene and terminal methyl carbons resonate at δ 24.5 and 14.1 ppm, respectively.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Acquisition Parameters for ¹H NMR:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.

-

-

Acquisition Parameters for ¹³C NMR:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. Phase and baseline corrections are applied to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3055 | Medium | C-H stretch | Aromatic |

| 2958, 2927, 2870 | Strong | C-H stretch | Aliphatic (propyl) |

| 1601, 1508 | Medium | C=C stretch | Aromatic ring |

| 1465 | Medium | C-H bend | Aliphatic (CH₂) |

| 1378 | Medium | C-H bend | Aliphatic (CH₃) |

| 885, 815, 745 | Strong | C-H out-of-plane bend | Substituted aromatic |

Interpretation:

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The peaks above 3000 cm⁻¹ are indicative of C-H stretching vibrations in the aromatic ring. The strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the sp³-hybridized carbons in the propyl group. The presence of the naphthalene ring is further confirmed by the C=C stretching vibrations observed around 1601 and 1508 cm⁻¹. The bending vibrations for the aliphatic C-H bonds of the propyl group are seen at approximately 1465 cm⁻¹ (for the CH₂ groups) and 1378 cm⁻¹ (for the CH₃ group). The strong bands in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the naphthalene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient method for obtaining the IR spectrum of liquid samples like this compound with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Data Summary:

| m/z | Relative Intensity | Assignment |

| 170 | 100% | [M]⁺ (Molecular Ion) |

| 141 | High | [M - C₂H₅]⁺ |

| 128 | Moderate | [C₁₀H₈]⁺ (Naphthalene cation) |

| 115 | Moderate | [C₉H₇]⁺ |

Interpretation:

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 170, which corresponds to its molecular weight. This is a key piece of information for confirming the identity of the compound. The fragmentation pattern provides further structural clues. A significant peak is observed at m/z 141, corresponding to the loss of an ethyl radical (•C₂H₅) from the molecular ion. This is a characteristic fragmentation for propyl-substituted aromatic compounds, resulting in a stable benzylic-type carbocation. The peak at m/z 128 corresponds to the naphthalene cation radical, formed by the cleavage of the entire propyl group. The presence of a peak at m/z 115 is also characteristic of naphthalenic structures.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and thermally stable organic compounds like this compound.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the propyl group and the substitution pattern on the naphthalene ring. IR spectroscopy identifies the characteristic functional groups, namely the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This guide serves as a detailed reference for the spectroscopic analysis of this compound, underpinning its reliable identification and use in scientific research and industrial applications.

References

Sources

An In-depth Technical Guide to the Early Research of Mono-Alkylated Naphthalenes

Introduction: The Dawn of Aromatic Alkylation and the Rise of Naphthalene Derivatives

The late 19th and early 20th centuries marked a pivotal era in organic chemistry, driven by the burgeoning coal tar industry and the quest for novel synthetic molecules. Among the myriad of aromatic compounds isolated from this complex mixture, naphthalene stood out as a readily available and highly reactive feedstock.[1][2] Its fused bicyclic structure presented a unique canvas for chemical modification, sparking significant interest in the synthesis of its derivatives. This guide delves into the foundational research on mono-alkylated naphthalenes, exploring the seminal synthetic methodologies, the inherent chemical challenges, and the analytical techniques that defined the early understanding of these important compounds. For researchers, scientists, and drug development professionals, this historical perspective offers valuable insights into the fundamental principles that continue to underpin modern synthetic aromatic chemistry.

Mono-alkylated naphthalenes, from their inception, were recognized for their potential in a variety of applications, most notably as high-performance lubricants and functional fluids.[3] Their unique properties, including thermal stability and viscosity, were directly linked to the nature and position of the alkyl substituent on the naphthalene core. This structure-property relationship fueled the drive to develop selective and efficient methods for their synthesis, a challenge that captivated the minds of early organic chemists.

Part 1: The Cornerstone of Synthesis - The Friedel-Crafts Alkylation of Naphthalene

The advent of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts was a watershed moment in organic synthesis. This powerful method for forming carbon-carbon bonds via electrophilic aromatic substitution became the workhorse for the alkylation of aromatic compounds, and naphthalene was no exception. The fundamental principle involves the reaction of an alkylating agent, typically an alkyl halide or an olefin, with naphthalene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

The Underlying Mechanism: A Tale of Two Positions

The electrophilic attack on the electron-rich naphthalene ring is not random. The naphthalene nucleus offers two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is generally more reactive due to the greater stabilization of the carbocation intermediate (the arenium ion) through resonance. This inherent reactivity preference often leads to a mixture of α- and β-isomers, with the former typically predominating under kinetic control.

However, the story of regioselectivity is more nuanced. The reaction conditions, including temperature, solvent, and the nature of the alkylating agent and catalyst, can significantly influence the isomer distribution. Early researchers quickly discovered that the α-isomer, while formed faster, could also undergo rearrangement to the more sterically favored and thermodynamically stable β-isomer, particularly at higher temperatures or with prolonged reaction times. This kinetic versus thermodynamic control became a central theme in the early exploration of naphthalene alkylation.

Diagram: Generalized Mechanism of Friedel-Crafts Alkylation of Naphthalene

Caption: Generalized mechanism of the Friedel-Crafts alkylation of naphthalene.

Part 2: Navigating the Challenges of Early Synthesis

The path to pure mono-alkylated naphthalenes was fraught with challenges for early researchers. The primary hurdles were controlling the degree of alkylation and achieving the desired regioselectivity.

The Specter of Polyalkylation

The initial product of mono-alkylation is an activated aromatic ring, making it more susceptible to further electrophilic attack than the starting naphthalene. This often led to the formation of di-, tri-, and even poly-alkylated naphthalenes, reducing the yield of the desired mono-substituted product. To mitigate this, early chemists employed several strategies:

-

Molar Ratio Control: Using a large excess of naphthalene relative to the alkylating agent could statistically favor mono-alkylation.

-

Reaction Time and Temperature: Shorter reaction times and lower temperatures generally helped to minimize subsequent alkylation reactions.

-

Catalyst Activity: While a potent catalyst is necessary, its activity could be modulated. For instance, less active Lewis acids were sometimes explored.

The α- vs. β-Isomer Conundrum

As mentioned, the competition between the formation of α- and β-alkylnaphthalenes was a significant challenge. The desired isomer often depended on the intended application. For instance, in the synthesis of certain dye precursors or pharmaceuticals, a specific isomer might be required. Early strategies to influence the isomer ratio included:

-

Temperature Control: Lower temperatures favored the kinetically controlled α-product, while higher temperatures promoted isomerization to the thermodynamically favored β-product.

-

Solvent Effects: The choice of solvent could influence the steric environment around the naphthalene ring and the catalyst, thereby affecting the isomer distribution.

-

Steric Hindrance: Employing bulkier alkylating agents could favor substitution at the less sterically hindered β-position.

Part 3: Foundational Experimental Protocols

Reconstructing the exact experimental protocols from the early 20th century requires a careful examination of the literature of the time. The following represents a generalized procedure for the synthesis of mono-ethylnaphthalene, a common target of early research, based on the principles of the Friedel-Crafts reaction.

Synthesis of Mono-ethylnaphthalene (A Representative Early 20th Century Protocol)

Objective: To synthesize a mixture of α- and β-ethylnaphthalene via the Friedel-Crafts alkylation of naphthalene with ethyl bromide.

Materials:

-

Naphthalene (purified by sublimation or crystallization)

-

Ethyl bromide

-

Anhydrous aluminum chloride (freshly sublimed or from a sealed container)

-

Carbon disulfide (as solvent)

-

Ice

-

Hydrochloric acid (dilute)

-

Sodium hydroxide solution (dilute)

-

Anhydrous calcium chloride (for drying)

Apparatus:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

A heating mantle or water bath.

-

Separatory funnel.

-

Distillation apparatus (for solvent removal and fractional distillation).

Procedure:

-

Reaction Setup: In the three-necked flask, a solution of naphthalene in carbon disulfide was prepared. The flask was cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride was added portion-wise to the stirred solution. The addition was done carefully to control the initial exothermic reaction.

-

Alkylation: Ethyl bromide was added dropwise from the dropping funnel to the cooled and stirred mixture over a period of several hours.

-

Reaction and Quenching: After the addition was complete, the reaction mixture was stirred at a controlled temperature (e.g., room temperature or gentle reflux) for a specified time. The reaction was then quenched by carefully pouring the mixture onto crushed ice and adding dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer was separated using a separatory funnel, washed successively with water, dilute sodium hydroxide solution (to remove any acidic impurities), and again with water.

-

Drying and Solvent Removal: The organic layer was dried over anhydrous calcium chloride and then filtered. The carbon disulfide solvent was removed by distillation.

-

Purification: The crude product, a mixture of ethylnaphthalenes and unreacted naphthalene, was then subjected to fractional distillation under reduced pressure to separate the components.

Diagram: Experimental Workflow for Mono-ethylnaphthalene Synthesis

Caption: A typical workflow for the synthesis and purification of mono-ethylnaphthalene in early 20th-century research.

Part 4: The Art and Science of Isomer Separation and Analysis

In the absence of modern chromatographic and spectroscopic techniques, early 20th-century chemists relied on a combination of physical methods and keen observation to separate and characterize the isomers of mono-alkylated naphthalenes.

Fractional Distillation: A Laborious but Essential Tool

The primary method for separating the components of the reaction mixture was fractional distillation.[2][4] This technique exploits the differences in the boiling points of the various components. For instance, unreacted naphthalene could be separated from the higher-boiling ethylnaphthalene isomers. However, the boiling points of the α- and β-isomers were often very close, making their separation by distillation a challenging and painstaking process requiring highly efficient distillation columns and careful control of temperature and pressure.

Crystallization: The Power of the Solid State

Crystallization was another powerful tool in the arsenal of early chemists for isomer separation.[5][6] By carefully selecting solvents and controlling the cooling rate, it was sometimes possible to selectively crystallize one isomer from a mixture, leaving the other in the mother liquor. This method relied on differences in the crystal lattice energies and solubilities of the isomers. A 1951 patent, for example, describes the separation of beta-ethylnaphthalene from a mixture of mono-ethylnaphthalenes by dissolving the mixture in methanol, cooling it to -40 to -45°C, and seeding with crystals of beta-ethylnaphthalene to induce crystallization.[4]

Early Analytical Characterization

Without the benefit of NMR or mass spectrometry, the characterization of the separated isomers was based on their physical properties and chemical reactivity.

-

Physical Constants: Melting point, boiling point, density, and refractive index were meticulously measured and compared to known standards or used to establish the identity of new compounds.

-

Derivative Formation: To confirm the structure, the separated isomers were often converted into crystalline derivatives (e.g., picrates, styphnates) with sharp and well-defined melting points.

-

Oxidation and Degradation Studies: Chemical degradation, such as oxidation to known phthalic acid derivatives, could provide clues about the position of the alkyl substituent on the naphthalene ring.

Conclusion: A Legacy of Foundational Research

The early research on mono-alkylated naphthalenes laid a critical foundation for the development of synthetic aromatic chemistry. The persistent efforts of chemists in the early 20th century to overcome the challenges of controlling reactivity and separating closely related isomers led to a deep understanding of the principles of electrophilic aromatic substitution. The experimental protocols they developed, though seemingly rudimentary by today's standards, were a testament to their ingenuity and skill. This historical journey not only illuminates the origins of a significant class of organic compounds but also provides a valuable perspective on the evolution of synthetic and analytical techniques that continue to shape the landscape of chemical research and drug development.

References

-

Study on synthesis of alkyl naphthalene base oils and their lubricating properties. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? (2023, February 12). ResearchGate. Retrieved from [Link]

-

Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

STUDY ON SYNTHESIS OF ALKYL NAPHTHALENE BASE OILS AND THEIR LUBRICATING PROPERTIES. (n.d.). SYLZYHG. Retrieved from [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. (2025, December 30). American Chemical Society. Retrieved from [Link]

-

Naphthalene. (n.d.). Wikipedia. Retrieved from [Link]

- Mono-alkylation of naphthalene. (n.d.). Google Patents.

-

Use of fractional distillation in organic chemistry. (2018, December 30). Chemistry Stack Exchange. Retrieved from [Link]

-

A study of refined naphthalene preparation by fractional crystallization process. (n.d.). ResearchGate. Retrieved from [Link]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Preparative separation of alpha- and beta-naphthols catalyzed by immobilized sulfatase. (n.d.). PubMed. Retrieved from [Link]

-

Fractional distillation. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025, January 29). National Center for Biotechnology Information. Retrieved from [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). ResearchGate. Retrieved from [Link]

- Production of beta-ethylnaphthalene. (n.d.). Google Patents.

-

Alkylated Naphthalene Compositions Obtained Through Blending Or Processing Of Monoalkylated And Dialkylated Naphthalene Fractions. (n.d.). PubChem. Retrieved from [Link]

- Isomerization of alpha isopropyl naphthalene to beta isopropyl naphthalene. (n.d.). Google Patents.

-

Advances in Crystallization for Separation Techniques. (n.d.). Longdom Publishing. Retrieved from [Link]

-

CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). (n.d.). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

Separation of beta-carotene and lycopene geometrical isomers in biological samples. (n.d.). PubMed. Retrieved from [Link]

- Separation of naphthalene isomers. (n.d.). Google Patents.

Sources

Friedel-Crafts alkylation of naphthalene with propyl bromide

An In-Depth Technical Guide to the Friedel-Crafts Alkylation of Naphthalene with Propyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Friedel-Crafts alkylation of naphthalene is a cornerstone reaction for synthesizing alkylnaphthalenes, compounds of significant interest in the development of pharmaceuticals, high-performance lubricants, and advanced materials.[1][2][3] This guide provides a detailed examination of the alkylation of naphthalene using propyl bromide, a seemingly straightforward reaction that harbors considerable mechanistic complexity. We will dissect the critical interplay between carbocation generation, rearrangement, and the nuanced regioselectivity governed by kinetic and thermodynamic controls. This document moves beyond a simple procedural outline to explain the fundamental causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and the mitigation of common side reactions such as isomerization and polyalkylation. By grounding theoretical principles in practical application, this guide serves as an authoritative resource for professionals seeking to master this versatile synthetic transformation.

The Core Mechanism: Unraveling the Propyl Electrophile

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] The process begins with the activation of the alkyl halide by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a potent electrophile.[5][6]

For primary alkyl halides like 1-propyl bromide, the formation of a free primary carbocation is energetically unfavorable.[7][8] Instead, the Lewis acid coordinates strongly with the bromine atom, creating a highly polarized complex (R-X---AlCl₃).[8] This complex is the active electrophile, but it exists in equilibrium with a small concentration of the secondary carbocation formed via a rapid 1,2-hydride shift.[7][9][10]

This rearrangement is a pivotal event in the reaction. The secondary isopropyl carbocation is significantly more stable than the primary n-propyl carbocation, and therefore, it often becomes the dominant electrophile attacking the naphthalene ring.[10] Consequently, the reaction of naphthalene with propyl bromide predominantly yields isopropylnaphthalene isomers rather than the expected n-propylnaphthalene isomers.[10] This inherent tendency for rearrangement is a critical consideration in synthetic design.

Reaction Pathway and Regioselectivity: Kinetic vs. Thermodynamic Control

Naphthalene offers two distinct sites for electrophilic attack: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The choice between these sites is a classic example of kinetic versus thermodynamic control.[11][12][13]

-

Kinetic Control (α-Substitution): Attack at the α-position is faster and thus favored under milder conditions (e.g., lower temperatures).[12][14] This preference is due to the superior resonance stabilization of the arenium ion intermediate formed during α-attack. The positive charge can be delocalized over two aromatic rings without disrupting the benzenoid character of the second ring, resulting in a lower activation energy.[14][15]

-

Thermodynamic Control (β-Substitution): The β-substituted product is sterically less hindered and therefore more stable.[12][14] The primary source of steric strain in the α-isomer is the interaction between the alkyl substituent at C1 and the peri-hydrogen at C8.[14][16] At higher temperatures, the alkylation becomes reversible, allowing the initially formed kinetic α-product to isomerize to the more stable thermodynamic β-product.[12][14]

The combination of carbocation rearrangement and regioselectivity means that four main products are possible: 1-propylnaphthalene, 2-propylnaphthalene, 1-isopropylnaphthalene, and 2-isopropylnaphthalene. Given the high propensity for rearrangement, the isopropyl derivatives are typically the major products.

Catalyst Selection: Rationale and Impact

The choice of catalyst is crucial for controlling the reaction's efficiency and selectivity.

-

Lewis Acids (e.g., AlCl₃, FeCl₃): These are the traditional and highly active catalysts for Friedel-Crafts reactions.[5] Anhydrous aluminum chloride is particularly effective due to its strong Lewis acidity, which efficiently generates the electrophilic species.[8] However, its high activity can also promote side reactions like polyalkylation and requires stoichiometric amounts in acylation reactions, as the product complexes with the catalyst.[17]

-

Solid Acid Catalysts (e.g., Zeolites): In industrial applications, solid acid catalysts like Y-zeolite, ZSM-5, and MCM-22 are often preferred.[1][2][3] These materials offer several advantages:

-

Reusability: They can be recovered and regenerated, making the process more economical and environmentally friendly.[3]

-

Shape Selectivity: The defined pore structure of zeolites can influence the product distribution, sometimes favoring the formation of less bulky isomers that can fit within the catalytic channels.[18]

-

Reduced Waste: Workup is simplified as the catalyst is easily filtered off.

-

-

Ionic Liquids: Room temperature ionic liquids, particularly those based on chloroaluminates, have emerged as effective dual catalyst-solvent systems for naphthalene alkylation.[19][20] They can exhibit high catalytic activity under mild conditions and offer potential for catalyst recycling.[19][20]

Critical Process Parameters and Their Influence

Optimizing the reaction outcome requires careful control over several experimental variables. The interplay of these factors determines the final product ratio and overall yield.

| Parameter | Effect on Reaction | Rationale & Expert Insight |

| Temperature | Controls the kinetic vs. thermodynamic product ratio. | Low temperatures (e.g., 0-25°C) favor the formation of the kinetic α-isomer.[14][15] Higher temperatures (e.g., >80°C) provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the system to equilibrate to the more stable thermodynamic β-isomer.[12][13] |

| Solvent | Can influence isomer ratios and reaction rate. | Solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used.[15] The choice can affect the bulkiness of the electrophile-catalyst complex. For instance, using a bulky solvent-catalyst complex can sterically disfavor attack at the more hindered α-position.[14][18] |

| Reactant Ratio | Crucial for minimizing polyalkylation. | Using a large excess of naphthalene relative to the propyl bromide is a standard strategy to increase the probability that the electrophile will encounter an unreacted naphthalene molecule, thereby suppressing the formation of di- and poly-alkylated products.[6][21] |

| Reaction Time | Affects the extent of equilibration to the thermodynamic product. | Short reaction times tend to yield a product mixture closer to the kinetic ratio (higher α-isomer content).[13] Extending the reaction time, especially at elevated temperatures, allows for the isomerization of the kinetic product to the more stable thermodynamic product.[13][16] |

Experimental Protocol: Synthesis of Isopropylnaphthalenes

This protocol describes a representative lab-scale synthesis for the alkylation of naphthalene with 1-propyl bromide using AlCl₃ as the catalyst. It is designed to demonstrate the principles discussed, acknowledging that the primary products will be 1- and 2-isopropylnaphthalene.

5.1 Materials and Equipment

-

Naphthalene (high purity)

-

1-Propyl bromide

-

Aluminum chloride, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate, anhydrous

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

-

Addition funnel

-

Ice-water bath

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

5.2 Step-by-Step Procedure

-

Reaction Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Add naphthalene (e.g., 1.2 equivalents) and anhydrous DCM.

-

Catalyst Addition: Cool the flask in an ice-water bath. Carefully and portion-wise, add anhydrous AlCl₃ (e.g., 1.1 equivalents) to the stirred suspension. Caution: This can be exothermic.

-

Alkyl Halide Addition: Once the catalyst has been added, transfer 1-propyl bromide (1.0 equivalent) to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 2-4 hours), cool the flask again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl to dissolve the aluminum salts. Caution: This is a highly exothermic and gas-evolving step.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the different isomers.

The Authoritative Route to n-Propylnaphthalene

To circumvent the inevitable carbocation rearrangement, a two-step approach via Friedel-Crafts acylation is the preferred method for synthesizing n-propylnaphthalenes.[17]

-

Friedel-Crafts Acylation: Naphthalene is reacted with propanoyl chloride (CH₃CH₂COCl) in the presence of AlCl₃. The resulting acylium ion ([CH₃CH₂C=O]⁺) is resonance-stabilized and does not undergo rearrangement.[22] This reaction cleanly yields acylnaphthalenes.

-

Reduction: The ketone product is then reduced to the corresponding alkane. Standard reduction methods like the Wolff-Kishner (hydrazine, base) or Clemmensen (zinc amalgam, HCl) reduction effectively convert the carbonyl group to a methylene (-CH₂-) group, yielding the desired n-propylnaphthalene.[17]

Conclusion

The is a reaction rich in mechanistic detail, governed by a delicate balance of electronic effects, sterics, and reaction conditions. A thorough understanding of carbocation behavior, particularly the high propensity for rearrangement, is paramount for predicting and controlling the product outcome. While direct alkylation with propyl bromide serves as an excellent route to isopropylnaphthalenes, the synthesis of pure n-propylnaphthalenes necessitates an alternative strategy via acylation followed by reduction. By mastering the principles of kinetic and thermodynamic control and making informed choices regarding catalysts and process parameters, researchers can effectively harness this powerful C-C bond-forming reaction for advanced chemical synthesis.

References

-

Shiva, A. (n.d.). Naphthalene-based calixarenes: unusual regiochemistry of a Friedel-Crafts alkylation. Organic Letters. Retrieved from [Link]

-

Filo. (n.d.). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). The alkylation of naphthalene and tetradecene. Retrieved from [Link]

-

Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? Chemistry Stack Exchange. Retrieved from [Link]

-

ResearchGate. (2018). Application of solid acid catalysts in naphthalene alkylation reaction. Retrieved from [Link]

-

Jee, S. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene. New Journal of Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

ResearchGate. (2013). Alkylation of naphthalene using three different ionic liquids. Retrieved from [Link]

-

Shorthill, B. J., & Glass, T. E. (2001). Naphthalene-Based Calixarenes: Unusual Regiochemistry of a Friedel−Crafts Alkylation. Organic Letters, 3(4), 577–579. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

WordPress.com. (2015). Electrophilic substitution of Naphthalene. Chemistry for everyone. Retrieved from [Link]

-

Field, L. D., Sternhell, S., & Wilton, H. V. (2013). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education, 90(3), 386–389. Retrieved from [Link]

-

Sathee NEET. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (n.d.). Naphthalene alkylation process.

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel–Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 2-Isopropyl Naphthalene Catalyzed by Et3NHCl-AlCl3 Ionic Liquids. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mt.com [mt.com]

- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 6. byjus.com [byjus.com]

- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thecatalyst.org [thecatalyst.org]

- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 15. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the IUPAC Nomenclature of Propyl-Substituted Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Naphthalene in Chemical and Pharmaceutical Sciences

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene rings. This fundamental structure is a cornerstone in organic chemistry and serves as a crucial scaffold in medicinal chemistry and materials science. The precise substitution pattern on the naphthalene core dictates its physicochemical properties, biological activity, and potential applications. As such, an unambiguous and standardized system of nomenclature is paramount for effective scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous framework for naming organic compounds, ensuring that a given name corresponds to a single, unique chemical structure.[1][2] This guide offers a detailed exploration of the IUPAC nomenclature for propyl- and isopropyl-substituted naphthalenes, from simple monosubstituted derivatives to more complex polysubstituted analogues.

The Naphthalene Core: Understanding the IUPAC Numbering System

The foundation of naming any substituted naphthalene is a thorough understanding of the fixed numbering system for the naphthalene ring. The carbon atoms are numbered sequentially from 1 to 8, starting from the carbon adjacent to the ring fusion and proceeding around the periphery. The carbons involved in the ring fusion are designated 4a and 8a.

The numbering begins at one of the alpha-carbons (1, 4, 5, 8) and proceeds around the ring to the adjacent beta-carbons (2, 3, 6, 7) in a manner that gives the first substituent the lowest possible number.[3]

Caption: IUPAC numbering of the naphthalene ring.

Monosubstituted Propylnaphthalenes: Isomers and Their Nomenclature

When a single propyl or isopropyl group is attached to the naphthalene ring, the naming is straightforward. The position of the substituent is indicated by the number of the carbon atom to which it is attached, followed by the name of the substituent and the parent name, "naphthalene".

There are two possible isomers for n-propyl substitution and two for isopropyl substitution:

-

1-Propylnaphthalene: The n-propyl group is attached to the C1 position.

-

2-Propylnaphthalene: The n-propyl group is attached to the C2 position.

-

1-Isopropylnaphthalene: The isopropyl group is attached to the C1 position.

-

2-Isopropylnaphthalene: The isopropyl group is attached to the C2 position.

The use of "n-" for the straight-chain propyl group is not strictly necessary in IUPAC nomenclature, as "propyl" implies the unbranched isomer. However, it can be used for clarity. The branched three-carbon alkyl group is termed "isopropyl" or, more systematically by IUPAC, "propan-2-yl".[4] For the purpose of alphabetical ordering in polysubstituted compounds, "isopropyl" is treated as a single word and alphabetized under "i".

Caption: Possible isomers of monosubstituted propylnaphthalenes.

Nomenclature of Polysubstituted Naphthalenes with Propyl Groups

The naming of naphthalenes with multiple substituents, including a propyl or isopropyl group, follows a set of hierarchical rules designed to ensure a unique and unambiguous name.

The Principle of Lowest Locants

When multiple substituents are present, the naphthalene ring is numbered to give the substituents the lowest possible set of locants.[3] It is important to note that this is not the "lowest sum" of locants, but rather the set of locants that has the lowest number at the first point of difference when comparing all possible numbering schemes.[5]

For example, 1,6,7-trimethylnaphthalene is the correct name, not 2,3,5-trimethylnaphthalene, even though the sum of the locants in the latter (2+3+5=10) is lower than in the former (1+6+7=14). This is because the set {1,6,7} is lower than {2,3,5} at the first point of difference.[5]

Alphabetical Ordering of Substituents

The substituents are listed in alphabetical order, regardless of their locant number.[6] As mentioned previously, "isopropyl" is alphabetized under "i". Prefixes such as "di-", "tri-", etc., are not considered for alphabetization.

Example 1: 1-Bromo-4-propylnaphthalene

-

Parent: Naphthalene

-

Substituents: Bromo, Propyl

-

Numbering: The numbering can start from either C1 or C4. In either case, the locants are 1 and 4.

-

Alphabetical Order: "Bromo" comes before "propyl".

-

Final Name: 1-Bromo-4-propylnaphthalene

Example 2: 2-Ethyl-7-isopropylnaphthalene

-

Parent: Naphthalene

-

Substituents: Ethyl, Isopropyl

-

Numbering: The locant set {2,7} is the lowest possible for these two positions.

-

Alphabetical Order: "Ethyl" comes before "isopropyl".

-

Final Name: 2-Ethyl-7-isopropylnaphthalene

Systematic Nomenclature Workflow

To ensure a systematic and accurate approach to naming propyl-substituted naphthalenes, the following step-by-step workflow can be employed. This protocol serves as a self-validating system for generating the correct IUPAC name.

Caption: A systematic workflow for the IUPAC nomenclature of propyl-substituted naphthalenes.

Data Summary Table

The following table provides a quick reference for the IUPAC names of various propyl-substituted naphthalenes.

| Structure | IUPAC Name |

| Naphthalene with a propyl group at C1 | 1-Propylnaphthalene |

| Naphthalene with an isopropyl group at C2 | 2-Isopropylnaphthalene |

| Naphthalene with a bromo at C1 and a propyl at C4 | 1-Bromo-4-propylnaphthalene |

| Naphthalene with an ethyl at C2 and an isopropyl at C7 | 2-Ethyl-7-isopropylnaphthalene |

| Naphthalene with a propyl at C1 and a methyl at C8 | 8-Methyl-1-propylnaphthalene |

| Naphthalene with an isopropyl at C1 and a nitro at C5 | 1-Isopropyl-5-nitronaphthalene |

Conclusion

A precise and systematic approach to chemical nomenclature is fundamental to all disciplines of chemistry, including drug discovery and development. This guide has provided a comprehensive overview of the IUPAC rules for naming propyl-substituted naphthalenes, grounded in the authoritative principles of the IUPAC "Blue Book". By following the outlined workflow and understanding the core principles of numbering and substituent prioritization, researchers can confidently and accurately name these important chemical entities, ensuring clarity and precision in their scientific endeavors.

References

-

How to name organic compounds using the IUPAC rules. (n.d.). Retrieved January 21, 2026, from [Link]

-

Professor Dave Explains. (2018, July 4). Nomenclature of Polycyclic Compounds: Naphthalene, Biphenyl, Anthracene, Spiro, Bicyclo [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2021, January 11). IUPAC Nomenclature of Alkanes - Naming Organic Compounds [Video]. YouTube. [Link]

-

Chemistry Plus. (2020, July 19). Nomenclature of Aromatic Compounds - Trisubstituted and polysubstituted :Lecture-17 [Video]. YouTube. [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

IUPAC. (n.d.). Blue Book. Retrieved January 21, 2026, from [Link]

-

Loong, M. (2015, March 9). IUPAC nomenclature: "Smallest sum of locants"? Chemistry Stack Exchange. [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

IUPAC. (1998). Phane Nomenclature Part I: Phane Parent Names (Recommendations 1998). Retrieved January 21, 2026, from [Link]

-

Moss, G. P. (2023, December 6). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London. [Link]

-

ACD/Labs. (n.d.). IUPAC Blue Book | Nomenclature for Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

LibreTexts Chemistry. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved January 21, 2026, from [Link]

-

LibreTexts Chemistry. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved January 21, 2026, from [Link]

-

LibreTexts Chemistry. (2024, March 17). 10.1: Names and Properties of Alkyl Halides. Retrieved January 21, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Nomenclature Examples. Retrieved January 21, 2026, from [Link]

Sources

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 2-Propylnaphthalene in Organic Solvents

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate world of pharmaceutical sciences and organic chemistry, a profound understanding of a molecule's physical and chemical properties is paramount to its successful application. This is particularly true for aromatic hydrocarbons like 2-propylnaphthalene, a key intermediate in various synthetic pathways. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the solubility and stability of this compound in common organic solvents. By synthesizing theoretical principles with practical, field-proven insights, this document aims to empower scientists to make informed decisions in experimental design, formulation development, and analytical method validation.

Section 1: The Physicochemical Profile of this compound: An Overview

This compound (C₁₃H₁₄, CAS No. 2027-19-2) is a substituted aromatic hydrocarbon characterized by a naphthalene core with a propyl group at the C2 position. Its nonpolar nature, a direct consequence of its hydrocarbon framework, is the primary determinant of its solubility and stability characteristics. A thorough grasp of these properties is a critical prerequisite for its effective use in research and development, influencing everything from reaction kinetics to the purity and shelf-life of resulting products.

Section 2: Solubility Profile of this compound in Organic Solvents

Theoretical Framework: Intermolecular Forces at Play

The dissolution of a solute in a solvent is an energetically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the predominant intermolecular forces are van der Waals forces, specifically London dispersion forces. The large, polarizable electron cloud of the naphthalene ring system is the primary contributor to these interactions. The addition of the propyl group further increases the surface area and the strength of these dispersion forces.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. Consequently, this compound will be most soluble in solvents that also primarily exhibit London dispersion forces.

Qualitative and Quantitative Solubility Data

Qualitative observations for alkylnaphthalenes, such as 2-isopropylnaphthalene, indicate that they are "very soluble" in ethanol and ethyl ether, and "soluble" in benzene.[1] Similarly, 2-methylnaphthalene is described as "miscible with alcohol and ether".[2] These observations strongly suggest that this compound will also exhibit high solubility in these and other common organic solvents.

To provide a more quantitative perspective, the following table summarizes the solubility of naphthalene in a range of organic solvents. This data, sourced from the IUPAC-NIST Solubilities Database, serves as a valuable baseline. It is reasonable to infer that the solubility of this compound will follow similar trends, likely with a slight increase in solubility in nonpolar solvents due to the increased lipophilicity conferred by the propyl group.